molecular formula C8H11BClNO3 B1463818 (5-Chloro-6-propoxypyridin-3-yl)boronic acid CAS No. 1150114-70-7

(5-Chloro-6-propoxypyridin-3-yl)boronic acid

Cat. No. B1463818
CAS RN: 1150114-70-7
M. Wt: 215.44 g/mol
InChI Key: RJBPIJZCHZZPHC-UHFFFAOYSA-N
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Description

“(5-Chloro-6-propoxypyridin-3-yl)boronic acid” is a heterocyclic organic compound . It is an off-white solid and is used for experimental and research purposes .


Molecular Structure Analysis

The molecular weight of “(5-Chloro-6-propoxypyridin-3-yl)boronic acid” is 215.4 . Its molecular formula is C8H11BClNO3 . The canonical SMILES structure is B (C1=CC (=C (N=C1)OCCC)Cl) (O)O .


Physical And Chemical Properties Analysis

“(5-Chloro-6-propoxypyridin-3-yl)boronic acid” has a molecular weight of 215.44200 . It has 4 H-Bond acceptors and 2 H-Bond donors . The LogP value is 0.20360 .

Scientific Research Applications

Sensing Applications

(5-Chloro-6-propoxypyridin-3-yl)boronic acid: is utilized in the development of sensors due to its ability to form complexes with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental for creating both homogeneous assays and heterogeneous detection systems .

Biological Labelling and Protein Manipulation

The compound’s reactivity with diols also allows it to be used in biological labelling. It can be conjugated to various biomolecules, enabling the tracking and identification of proteins, nucleic acids, and other cellular components .

Therapeutic Development

Boronic acids, including (5-Chloro-6-propoxypyridin-3-yl)boronic acid , are being explored for their potential in therapeutic development. Their unique interactions with biological molecules make them candidates for drug design, particularly in targeting enzymes or receptors .

Suzuki-Miyaura Cross-Coupling

This compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis to create carbon-carbon bonds. The boronic acid moiety acts as a nucleophilic partner, transferring its organic group to a metal catalyst like palladium .

Material Science

In material science, (5-Chloro-6-propoxypyridin-3-yl)boronic acid is used to create polymers with specific properties. These polymers can act as chemical sensors or have other specialized functions, such as controlled release mechanisms .

Separation Technologies

The compound’s affinity for diols is leveraged in separation technologies. It can be used to modify surfaces or create materials that selectively bind to certain molecules, facilitating their separation from complex mixtures .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

The primary target of 5-Chloro-6-propoxypyridin-3-yl boronic acid is the palladium (II) complex in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

5-Chloro-6-propoxypyridin-3-yl boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its formally nucleophilic organic groups to the palladium (II) complex . This results in the formation of a new palladium-carbon (Pd–C) bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 5-Chloro-6-propoxypyridin-3-yl boronic acid participates, involves the conjoining of chemically differentiated fragments . These fragments participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The result of the action of 5-Chloro-6-propoxypyridin-3-yl boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of 5-Chloro-6-propoxypyridin-3-yl boronic acid is influenced by various environmental factors. For instance, the compound’s action is facilitated by the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura coupling . Additionally, the compound’s stability and environmentally benign nature contribute to its efficacy and stability .

properties

IUPAC Name

(5-chloro-6-propoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(10)4-6(5-11-8)9(12)13/h4-5,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBPIJZCHZZPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675117
Record name (5-Chloro-6-propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150114-70-7
Record name B-(5-Chloro-6-propoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-6-propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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